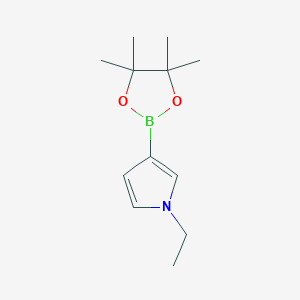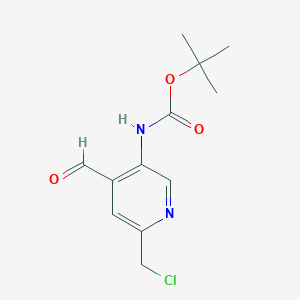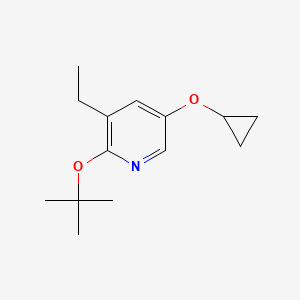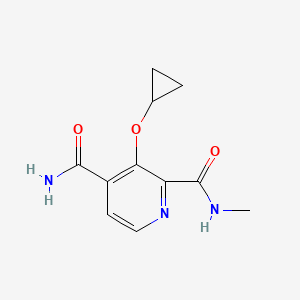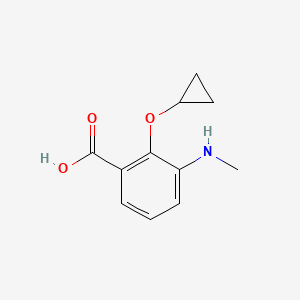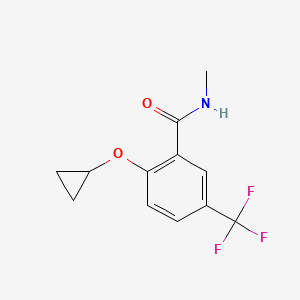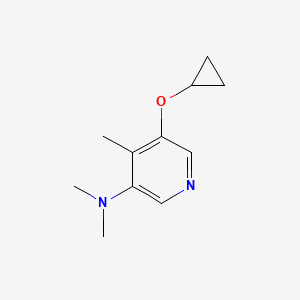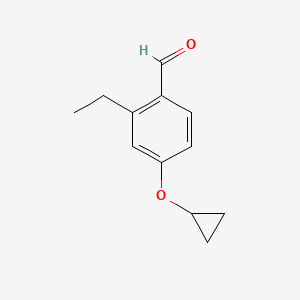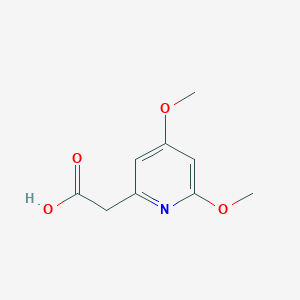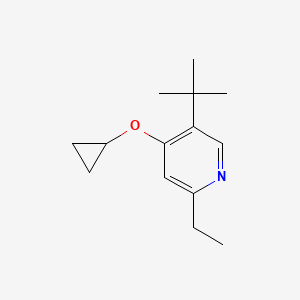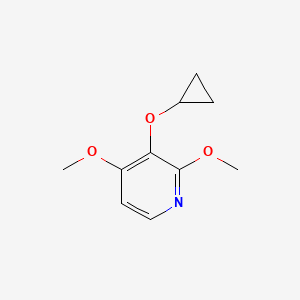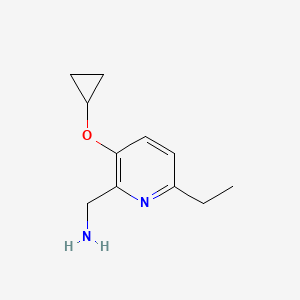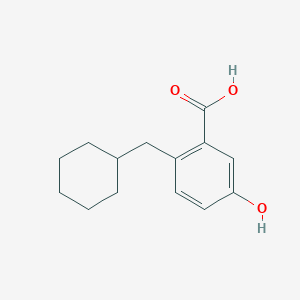
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyridine with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with isopropylmagnesium bromide to introduce the isopropyl group. Finally, the dimethylamino group is introduced through a reaction with dimethylamine under suitable conditions .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. It can act as a catalyst in acylation reactions by activating acyl groups and facilitating their transfer to nucleophiles .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as 4-dimethylaminopyridine (DMAP) and other N,N-dimethylpyridin-4-amines. While DMAP is widely used as a nucleophilic catalyst in organic synthesis, this compound offers unique structural features that may enhance its reactivity and selectivity in certain reactions .
Similar compounds include:
- 4-Dimethylaminopyridine (DMAP)
- N,N-Dimethylpyridin-4-amine
- 3-Cyclopropoxy-4-dimethylaminopyridine
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-7-14-8-12(13(11)15(3)4)16-10-5-6-10/h7-10H,5-6H2,1-4H3 |
Clé InChI |
ZXKVSJPNKTYQQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=CC(=C1N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


